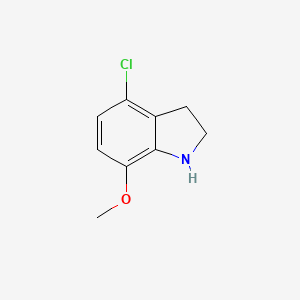

4-chloro-7-methoxy-2,3-dihydro-1H-indole

Description

4-Chloro-7-methoxy-2,3-dihydro-1H-indole is a bicyclic heteroaromatic compound characterized by a partially saturated indole scaffold. The structure features:

- Chlorine at the 4-position of the benzene ring, which introduces electron-withdrawing effects.

- Methoxy (-OCH₃) at the 7-position, enhancing lipophilicity and influencing electronic distribution.

- 2,3-Dihydro modification, reducing aromaticity in the pyrrole ring and altering reactivity compared to fully aromatic indoles.

Its physicochemical properties, such as moderate solubility in organic solvents and fluorescence (common in indoles), make it suitable for analytical and synthetic applications .

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

4-chloro-7-methoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10ClNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-3,11H,4-5H2,1H3 |

InChI Key |

IRORINLLHKWNLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)CCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methoxy-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For 4-chloro-7-methoxy-2,3-dihydro-1H-indole, specific starting materials and conditions are optimized to introduce the chloro and methoxy substituents at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo-indole derivatives.

Reduction: Formation of dihydro-indole derivatives.

Substitution: Electrophilic substitution reactions at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-chloro-7-methoxy-2,3-dihydro-1H-indole has been explored for its potential in various scientific research fields:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-7-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-7-Methoxy-1H-Indole (Non-Dihydro Analog)

- Key Difference : The fully aromatic indole core increases conjugation, leading to higher stability and distinct electronic properties compared to the dihydro derivative.

- Applications : Used in medicinal chemistry for its fluorescence and interactions with biological targets .

5-Chloro-7-Fluoro-3,3-Dimethyl-2,3-Dihydro-1H-Indole (CAS 1781677-37-9)

- Structural Variations : Chlorine at position 5, fluorine at 7, and dimethyl groups at 3.

7-Phenyl-2,3-Dihydro-1H-Indole Hydrochloride

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Solubility |

|---|---|---|---|---|

| 4-Chloro-7-methoxy-2,3-dihydro-1H-indole | ~183.6* | 4-Cl, 7-OCH₃, dihydro | ~2.5 | Moderate in DCM/THF |

| 4-Chloro-7-methoxy-1H-indole | 181.6 | 4-Cl, 7-OCH₃ | ~2.8 | Low in water |

| 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole | 215.7 | 5-Cl, 7-F, 3,3-diCH₃ | ~3.1 | Low in polar solvents |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 209.6 | 7-Cl, 3-CH₃, COOH | ~1.9 | High in basic aqueous |

*Estimated based on similar structures.

Biological Activity

4-Chloro-7-methoxy-2,3-dihydro-1H-indole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.

- Molecular Formula : C₉H₈ClN₁O₂

- Molecular Weight : 201.62 g/mol

- CAS Number : 1425485-72-8

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the indole structure, including 4-chloro-7-methoxy-2,3-dihydro-1H-indole, exhibit notable antimicrobial properties.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| 4-Chloro-7-methoxy-2,3-dihydro-1H-indole | 5.64 (S. aureus) | 16.69 (C. albicans) |

| Other Indole Derivatives | Varies (4.69 - 22.9) | Varies (16.69 - 78.23) |

The minimum inhibitory concentration (MIC) values indicate that this compound has moderate activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. In particular, the compound shows promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Effects

In a study involving breast carcinoma cells (MCF-7), indole derivatives were evaluated for their cytotoxic effects. The results indicated that compounds similar to 4-chloro-7-methoxy-2,3-dihydro-1H-indole can induce apoptosis in cancer cells through various mechanisms such as:

- Inhibition of anti-apoptotic proteins

- Regulation of apoptotic proteins

- Induction of caspase activity

These findings suggest that such compounds could serve as potential chemotherapeutic agents .

The biological activity of 4-chloro-7-methoxy-2,3-dihydro-1H-indole may be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

- Antifungal Mechanism : Inhibition of fungal cell membrane integrity.

- Anticancer Mechanism : Induction of cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent derivatives. Modifications at various positions on the indole ring can enhance or diminish biological activity.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Substitution at C7 with Methoxy | Enhances antibacterial activity |

| Chlorine at C4 | Increases cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.